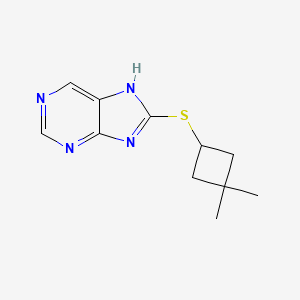
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole, also known as CCT251545, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications.
Mechanism of Action
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of CK2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by inhibiting the activity of the parasite's protein kinase PfCK2.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite's cell cycle.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without the interference of other kinases. Additionally, this compound has been found to have low toxicity in vivo, making it a potential candidate for further preclinical studies. One limitation of using this compound in lab experiments is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in scientific research. One area of interest is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the use of this compound as a tool for studying the role of CK2 in various cellular processes. Further studies are needed to elucidate the specific mechanisms by which this compound inhibits CK2 activity and its effects on various cellular processes.
Synthesis Methods
The synthesis of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole involves the reaction of 6-pyrrolidin-1-ylpyridin-3-amine with 1-cyclopropyl-1H-1,2,3-triazol-4-amine in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of 6-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine. The subsequent reaction of this intermediate with 2-bromo-4-(4-methylmorpholin-4-yl)thiazole in the presence of potassium carbonate leads to the formation of this compound.
Scientific Research Applications
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
properties
IUPAC Name |
4-(1-cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-8-22(7-1)16-6-3-12(9-18-16)17-19-15(11-24-17)14-10-23(21-20-14)13-4-5-13/h3,6,9-11,13H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJTIRQMFGSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=NC(=CS3)C4=CN(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)

![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)

![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)
![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)